Cas no 1805179-09-2 (Ethyl 4-bromo-2-methoxypyridine-5-acetate)

Ethyl 4-bromo-2-methoxypyridine-5-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-bromo-2-methoxypyridine-5-acetate
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- インチ: 1S/C10H12BrNO3/c1-3-15-10(13)4-7-6-12-9(14-2)5-8(7)11/h5-6H,3-4H2,1-2H3
- InChIKey: UCNXLQLGKYUCPX-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(N=CC=1CC(=O)OCC)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 213
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 48.4
Ethyl 4-bromo-2-methoxypyridine-5-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029012281-250mg |
Ethyl 4-bromo-2-methoxypyridine-5-acetate |
1805179-09-2 | 95% | 250mg |
$931.00 | 2022-04-01 | |
Alichem | A029012281-1g |
Ethyl 4-bromo-2-methoxypyridine-5-acetate |
1805179-09-2 | 95% | 1g |
$2,808.15 | 2022-04-01 |
Ethyl 4-bromo-2-methoxypyridine-5-acetate 関連文献
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
Ethyl 4-bromo-2-methoxypyridine-5-acetateに関する追加情報
Ethyl 4-bromo-2-methoxypyridine-5-acetate (CAS No. 1805179-09-2): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 4-bromo-2-methoxypyridine-5-acetate (CAS No. 1805179-09-2) is a significant compound in the realm of pharmaceutical chemistry, serving as a crucial intermediate in the synthesis of various biologically active molecules. Its unique structural features, comprising a pyridine core substituted with a bromo group, a methoxy group, and an acetyl ester, make it a valuable building block for drug discovery and development. This article delves into the compound's chemical properties, synthetic applications, and its relevance in contemporary pharmaceutical research.
The molecular structure of Ethyl 4-bromo-2-methoxypyridine-5-acetate encompasses a pyridine ring that is functionalized with multiple substituents. The presence of a bromo group at the 4-position and a methoxy group at the 2-position introduces distinct reactivity patterns, making it an attractive candidate for further derivatization. The acetyl ester moiety at the 5-position adds another layer of versatility, allowing for diverse chemical transformations such as hydrolysis to yield a carboxylic acid or transesterification to explore different ester functionalities.
In recent years, the demand for heterocyclic compounds in pharmaceuticals has surged due to their prevalence in biologically active molecules. Pyridine derivatives, in particular, have garnered considerable attention for their role in drug development. Ethyl 4-bromo-2-methoxypyridine-5-acetate is no exception and has been employed in the synthesis of various therapeutic agents. Its bromo and methoxy substituents facilitate nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of additional functional groups at specific positions on the pyridine ring.
One of the most notable applications of Ethyl 4-bromo-2-methoxypyridine-5-acetate is in the preparation of kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. Kinases are enzymes that play a critical role in cell signaling pathways, and their inhibition can lead to therapeutic benefits. Researchers have leveraged the reactivity of this compound to develop novel kinase inhibitors by further functionalizing the pyridine core with pharmacophores that interact with target kinases.
The acetyl ester group in Ethyl 4-bromo-2-methoxypyridine-5-acetate also serves as a handle for exploring different pharmacological profiles. For instance, hydrolysis of the ester can yield a free carboxylic acid, which can then be coupled with other molecules via amide bond formation to create more complex structures. This versatility has been exploited in the design of protease inhibitors and other enzyme-targeting agents.
Recent advancements in synthetic methodologies have further enhanced the utility of Ethyl 4-bromo-2-methoxypyridine-5-acetate. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have enabled the introduction of aryl and alkyl groups at various positions on the pyridine ring with high efficiency. These reactions have opened up new avenues for drug discovery by allowing chemists to construct intricate molecular architectures rapidly and selectively.
The compound's role in fragment-based drug design is also noteworthy. Fragment-based approaches involve identifying small molecular fragments that exhibit biological activity and then linking them together to form more potent drugs. Ethyl 4-bromo-2-methoxypyridine-5-acetate has been used as a key fragment in such campaigns due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.
In conclusion, Ethyl 4-bromo-2-methoxypyridine-5-acetate (CAS No. 1805179-09-2) is a multifaceted intermediate with broad applications in pharmaceutical synthesis. Its unique structural features and reactivity patterns make it an indispensable tool for medicinal chemists seeking to develop novel therapeutic agents. As research continues to uncover new synthetic strategies and biological targets, the importance of this compound is likely to grow even further.
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